An In-depth Technical Guide to the Synthesis and Properties of 6-Bromoquinoxalin-2(1H)-one
An In-depth Technical Guide to the Synthesis and Properties of 6-Bromoquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromoquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a feasible synthetic route, summarizes its physicochemical and spectral properties, and discusses its potential biological activities, with a focus on its role as a scaffold for anticancer agents.
Core Data Summary
Quantitative data for 6-Bromoquinoxalin-2(1H)-one and its closely related derivatives are summarized below for comparative analysis.
| Property | 6-Bromoquinoxalin-2(1H)-one (Predicted/Analogous Data) | 6-Bromo-1-methylquinoxalin-2(1H)-one[1] | 8-bromo-6-methylquinolin-2(1H)-one[2] |
| Molecular Formula | C₈H₅BrN₂O | C₉H₇BrN₂O | C₁₀H₈BrNO |
| Molecular Weight | 225.05 g/mol | 239.07 g/mol [1] | 238.08 g/mol [2] |
| Appearance | Expected to be a solid | - | White solid[2] |
| Melting Point | Not available | - | 289-291 °C[2] |
| ¹H NMR (Solvent) | See detailed description below | - | (DMSO-d₆, 400 MHz)[2] |
| ¹³C NMR (Solvent) | See detailed description below | - | (DMSO-d₆, 100 MHz)[2] |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 224.97/226.97 | - | 238.0/240.0 [M+H]⁺ (APCI+)[2] |
| Infrared (IR) ν (cm⁻¹) | See detailed description below | - | 3155, 3050, 2920, 1660, 1595, 1550[2] |
Synthesis of 6-Bromoquinoxalin-2(1H)-one
The synthesis of 6-Bromoquinoxalin-2(1H)-one can be achieved through the condensation of 4-bromo-1,2-phenylenediamine with a two-carbon electrophile, such as ethyl bromoacetate or chloroacetic acid. This approach is a well-established method for the preparation of quinoxalin-2-ones.[1]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 6-Bromoquinoxalin-2(1H)-one.
Experimental Protocol
Materials and Reagents:
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4-bromo-1,2-phenylenediamine
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Ethyl bromoacetate
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Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
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Ethanol or Acetonitrile
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Ethyl acetate
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Hexane
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in ethanol.
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Addition of Reagents: To this solution, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of ethyl bromoacetate (1.1 eq).
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 6-Bromoquinoxalin-2(1H)-one.
Physicochemical and Spectroscopic Properties
While specific experimental data for 6-Bromoquinoxalin-2(1H)-one is limited, the following properties can be predicted based on its structure and data from analogous compounds.
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Appearance: Expected to be an off-white to pale yellow solid.
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Solubility: Likely to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring and the proton at the 3-position of the quinoxalinone ring. The chemical shifts and coupling constants will be influenced by the bromine substituent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the carbonyl carbon appearing downfield.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1650-1680 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic rings.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Biological Activity and Signaling Pathways
Quinoxaline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The quinoxalin-2-one scaffold, in particular, is a privileged structure in medicinal chemistry.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of quinoxalin-2-one derivatives against various cancer cell lines.[3][6] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Potential Molecular Targets and Signaling Pathways:
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Tyrosine Kinase Inhibition: Quinoxaline derivatives have been shown to inhibit various tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met, which are often overexpressed or dysregulated in cancer.[3][7]
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PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Some quinoxaline compounds have been found to inhibit components of this pathway, leading to the induction of apoptosis.
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Induction of Apoptosis: Quinoxalin-2-ones can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[5]
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Topoisomerase Inhibition: Some derivatives can act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[7]
Caption: Potential anticancer signaling pathways targeted by quinoxalin-2-one derivatives.
Conclusion
6-Bromoquinoxalin-2(1H)-one represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides a foundational understanding of its synthesis, properties, and potential biological activities. Further research into the derivatization of this core structure and comprehensive biological evaluation is warranted to explore its full therapeutic potential.
References
- 1. academicjournals.org [academicjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
(Note: A representative image of the chemical structure is shown here. An exact library image for this specific compound is not widely available.)
Caption: Palladium-catalyzed cross-coupling of 6-Bromoquinoxalin-2(1H)-one with an arylboronic acid.
